2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound is a triazine-derived hydrazide featuring a sulfanyl bridge and a 4-hydroxyphenyl-methylidene substituent. Its structure combines a 1,2,4-triazin-3,5-dione core with a thioacetohydrazide moiety, which is further functionalized via Schiff base formation with 4-hydroxybenzaldehyde.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c18-8-3-1-7(2-4-8)5-13-15-9(19)6-22-11-10(20)14-12(21)17-16-11/h1-5,18H,6H2,(H,15,19)(H2,14,17,20,21)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYVYOPIABQOA-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine ring.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting hydrazine with an appropriate acyl chloride or ester.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced triazine derivatives
Substitution Products: Various substituted triazine or phenyl derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may be used as a probe or inhibitor in enzymatic studies. Its ability to interact with biological macromolecules can be exploited to study enzyme mechanisms or to develop new therapeutic agents.
Medicine
Potential medical applications include the development of new drugs or diagnostic agents. The compound’s unique structure may allow it to target specific biological pathways, making it a candidate for drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazine ring and hydrazide moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazine-hydrazide derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
Key Observations :
- This may enhance solubility and receptor binding in aqueous environments .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows:
- ~65–70% similarity to N’-[(E)-(4-chlorophenyl)methylidene] derivatives (e.g., compound from ), primarily due to conserved sulfanyl-acetohydrazide and aromatic Schiff base motifs.
- <50% similarity to triazole-containing analogs (e.g., ), reflecting divergent core heterocycles.
These metrics align with bioactivity trends: high similarity correlates with shared antithyroid and antimicrobial activities, while lower similarity correlates with divergent antioxidant profiles .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Notes: The target compound’s lower LogP and higher hydrogen-bond donor count suggest improved aqueous solubility compared to analogs, critical for bioavailability .
Table 2: Bioactivity Comparison
Gaps in Data : While structural analogs show measurable bioactivities, specific data for the target compound are absent in available literature, highlighting a need for targeted bioassays.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic protocols for preparing this compound? Answer: The synthesis typically involves multi-step reactions:
Condensation: Reacting a triazole precursor (e.g., 4-amino-triazole derivatives) with substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux with glacial acetic acid as a catalyst .
Functionalization: Introducing sulfanyl and hydrazide groups via nucleophilic substitution or coupling reactions, often requiring DMSO or methanol as solvents .
Purification: Column chromatography or recrystallization to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and purity? Answer:
- Temperature Control: Reflux temperatures (70–80°C) enhance reaction rates while minimizing side products .
- Catalyst Screening: Acetic acid (5 drops per 0.001 mol substrate) improves condensation efficiency .
- Solvent Selection: Polar aprotic solvents like DMSO enhance solubility of intermediates .
- Microwave Assistance: Reduces reaction time (e.g., 30 minutes vs. 4 hours under conventional reflux) .
Structural Characterization
Basic: What analytical techniques are essential for confirming the compound’s structure? Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies hydrazone (C=N) and triazole protons .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS validates molecular weight (±0.001 Da accuracy) .
Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved? Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex aromatic regions .
- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry (e.g., E-configuration of hydrazone) .
- Computational Modeling: DFT calculations predict spectroscopic profiles to reconcile experimental data .
Biological Activity Evaluation
Basic: What preliminary assays are used to screen for biological activity? Answer:
- Antimicrobial Testing: Agar diffusion assays against S. aureus and E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
Advanced: How can mechanistic studies elucidate target interactions? Answer:
- Molecular Docking: Simulates binding to proteins (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry .
- SAR Analysis: Compares analogs (e.g., halogen-substituted vs. methoxy derivatives) to identify critical functional groups .
Data Contradictions and Reproducibility
Basic: How should researchers address variability in reported biological activities? Answer:
- Standardize Assays: Use common reference compounds (e.g., doxorubicin for cytotoxicity) .
- Control Solvent Effects: DMSO concentrations >1% may alter cell viability .
Advanced: What strategies resolve discrepancies in synthetic yields? Answer:
- DoE (Design of Experiments): Statistically identifies critical variables (e.g., pH, solvent ratio) .
- Cross-Validation: Reproduce methods from independent labs to confirm reaction scalability .
Comparative Analysis of Structural Analogs
Basic: How does this compound compare to similar triazole-hydrazide derivatives? Answer:
| Feature | This Compound | Analog (e.g., 4-chlorophenyl derivative) |
|---|---|---|
| Bioactivity | Anticancer (IC50: 12 µM) | Antimicrobial (MIC: 25 µg/mL) |
| Solubility | Low in water, high in DMSO | Moderate in methanol |
| Synthetic Complexity | 3 steps, 45% yield | 4 steps, 32% yield |
Advanced: What functional groups are critical for target selectivity? Answer:
- Triazole Ring: Mediates hydrogen bonding with enzyme active sites .
- 4-Hydroxyphenyl Group: Enhances antioxidant activity via radical scavenging .
- Sulfanyl Linker: Improves membrane permeability in cell-based assays .
Theoretical Frameworks and Experimental Design
Basic: How should researchers link synthesis to a conceptual framework? Answer:
- Mechanistic Hypotheses: Base synthetic routes on established organic reactions (e.g., Schiff base formation) .
- Structure-Activity Principles: Prioritize substituents known to enhance bioavailability (e.g., hydroxyl groups for solubility) .
Advanced: Can AI-driven tools predict optimal reaction pathways? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
